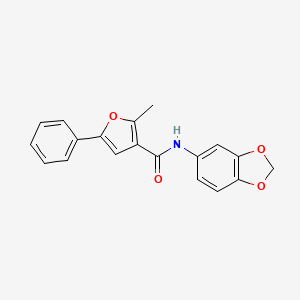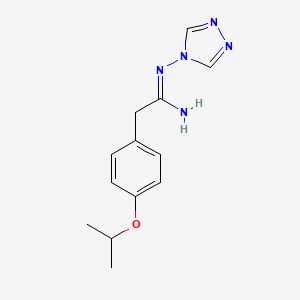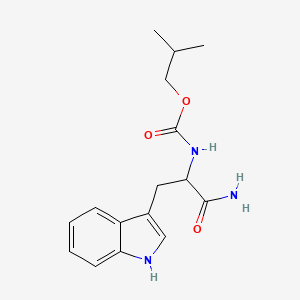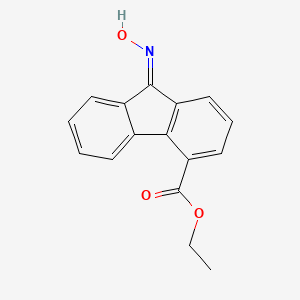
1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxy-1-naphthyl)-2-propen-1-one
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxy-1-naphthyl)-2-propen-1-one, also known as DMAPN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMAPN belongs to the family of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxy-1-naphthyl)-2-propen-1-one involves the modulation of various signaling pathways in cells. It has been shown to inhibit the NF-κB and STAT3 pathways, which are involved in inflammation and cancer progression. This compound also activates the Nrf2 pathway, which is responsible for the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound also has antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxy-1-naphthyl)-2-propen-1-one in lab experiments is its high solubility in organic solvents, which makes it easy to handle. However, one limitation of using this compound is its instability in aqueous solutions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxy-1-naphthyl)-2-propen-1-one. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other inflammatory diseases. Another area of research is the investigation of the potential synergistic effects of this compound with other drugs. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been shown to modulate various signaling pathways in cells. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent warrants further investigation.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxy-1-naphthyl)-2-propen-1-one has been investigated for its potential therapeutic applications in various fields of research. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(8-hydroxy-4-methoxynaphthalen-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-25-19-11-8-14(22-16(19)5-4-6-18(22)24)7-10-17(23)15-9-12-20(26-2)21(13-15)27-3/h4-13,24H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOUMITXJIWNK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C(C2=C(C=C1)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899286.png)

![1-(4-ethylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899295.png)


![3-[(3-{[bis(2-hydroxyethyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3899325.png)
![3-(4-{[1-(4-biphenylyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-3-phenyl-1H-pyrazol-1-yl)propanenitrile](/img/structure/B3899339.png)
![N-[(benzyloxy)carbonyl]-N-cyclohexyltryptophanamide](/img/structure/B3899340.png)
![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3899356.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetate](/img/structure/B3899359.png)
![10-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3899366.png)